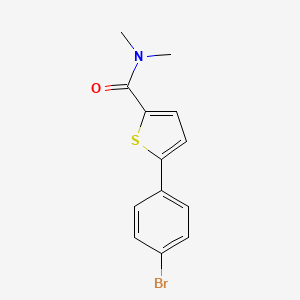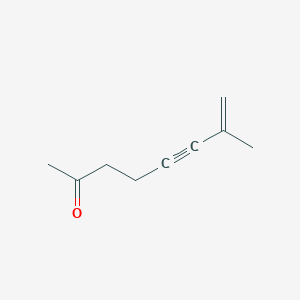![molecular formula C16H26N2O2Si B14539626 3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile CAS No. 62172-22-9](/img/structure/B14539626.png)
3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile is a chemical compound characterized by its unique structure, which includes a diethylsilanediyl group and prop-1-ene-1,3-diyl groups linked to dipropanenitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile typically involves the reaction of diethylsilanediyl chloride with prop-1-ene-1,3-diol in the presence of a base, followed by the addition of propanenitrile. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis:
Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Prop-1-ene-1,3-diylbis(trimethylsilane): Similar in structure but with trimethylsilyl groups instead of diethylsilanediyl groups.
3,3’-{(Dimethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile: Similar but with dimethylsilanediyl groups.
3,3’-{(Diphenylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile: Similar but with diphenylsilanediyl groups.
Uniqueness
3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile is unique due to its diethylsilanediyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62172-22-9 |
|---|---|
Molecular Formula |
C16H26N2O2Si |
Molecular Weight |
306.47 g/mol |
IUPAC Name |
3-[3-[3-(2-cyanoethoxy)prop-1-enyl-diethylsilyl]prop-2-enoxy]propanenitrile |
InChI |
InChI=1S/C16H26N2O2Si/c1-3-21(4-2,15-7-13-19-11-5-9-17)16-8-14-20-12-6-10-18/h7-8,15-16H,3-6,11-14H2,1-2H3 |
InChI Key |
MKKJUNCWIKILRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C=CCOCCC#N)C=CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
![4-[(Dimethylamino)methylidene]azepane-2,3-dione](/img/structure/B14539554.png)
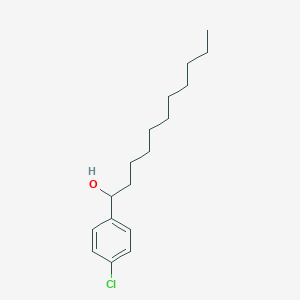
![1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14539569.png)
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
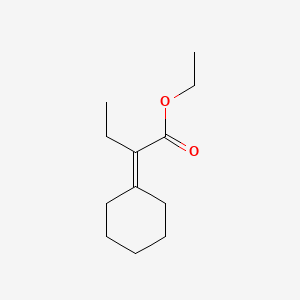
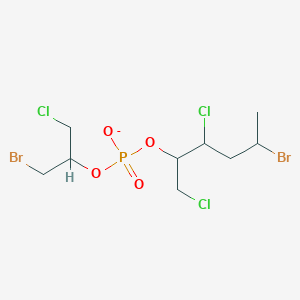
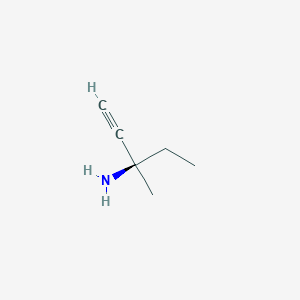
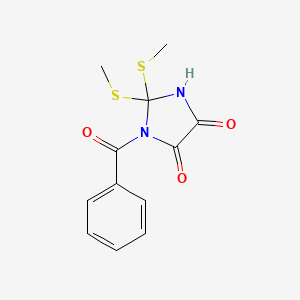
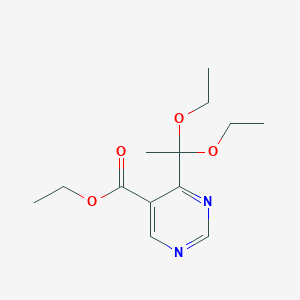
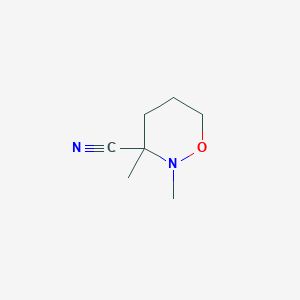
![1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one](/img/structure/B14539612.png)
